2-(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)malononitrile
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Overview
Description
2-(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)malononitrile is a chemical compound with the molecular formula C12H7FN2. It is known for its electron-withdrawing properties and is used in various scientific research applications, particularly in the field of organic photovoltaics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)malononitrile typically involves organic synthesis techniques. One common method is the Knoevenagel condensation reaction, where the compound is synthesized by reacting an aldehyde with malononitrile in the presence of a base . The reaction conditions often include a solvent such as ethanol and a catalyst like piperidine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities using standard organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the compound’s structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluorinated derivatives, while reduction can lead to the formation of various hydrocarbon products .
Scientific Research Applications
2-(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)malononitrile is primarily used in the field of organic photovoltaics as a building block for non-fullerene acceptors (NFAs). These NFAs are crucial for the development of highly efficient organic photovoltaic devices . The compound’s electron-deficient nature makes it suitable for creating materials with enhanced charge transfer properties, which are essential for improving the efficiency of solar cells .
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)malononitrile involves its electron-withdrawing properties. The compound can react with aldehydes through the Knoevenagel condensation reaction, allowing product absorption to extend to the near-infrared region through intramolecular charge transfer . This property is particularly useful in organic photovoltaic applications, where efficient charge transfer is critical for device performance.
Comparison with Similar Compounds
Similar Compounds
- 2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- 2-(5,6-Difluoro-3-oxoinden-1-ylidene)propanedinitrile
Uniqueness
Compared to similar compounds, 2-(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)malononitrile is unique due to its specific fluorine substitution pattern, which enhances its electron-withdrawing capabilities. This makes it particularly effective in applications requiring strong electron acceptors, such as in the development of non-fullerene acceptors for organic photovoltaics .
Properties
CAS No. |
853314-22-4 |
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Molecular Formula |
C12H7FN2 |
Molecular Weight |
198.20 g/mol |
IUPAC Name |
2-(5-fluoro-2,3-dihydroinden-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C12H7FN2/c13-10-2-4-11-8(5-10)1-3-12(11)9(6-14)7-15/h2,4-5H,1,3H2 |
InChI Key |
WTHRDUBAHUTTDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C#N)C#N)C2=C1C=C(C=C2)F |
Origin of Product |
United States |
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